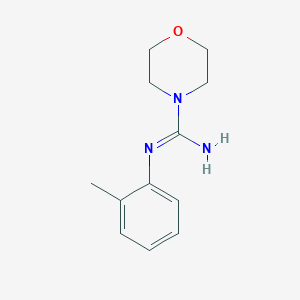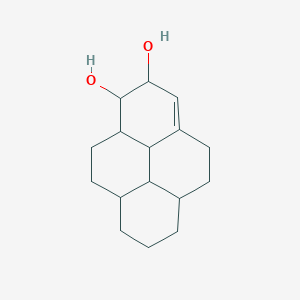
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol: is a complex organic compound with a unique structure characterized by multiple hydrogenated rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol typically involves multi-step organic reactions. The process often starts with the hydrogenation of pyrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are commonly used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous monitoring and control of temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to interact with lipid membranes, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-4a,7-dimethyl-1-methylene
- 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl
Uniqueness
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol is unique due to its extensive hydrogenation and the presence of multiple hydroxyl groups. These features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
110068-22-9 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyrene-1,2-diol |
InChI |
InChI=1S/C16H24O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h8-10,12-18H,1-7H2 |
Clé InChI |
XJDXZCLMSMTKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3C4C2C(C1)CCC4=CC(C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



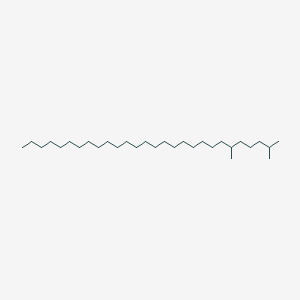
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
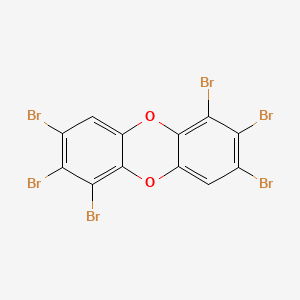

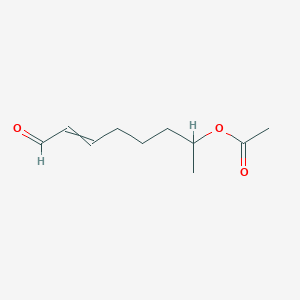



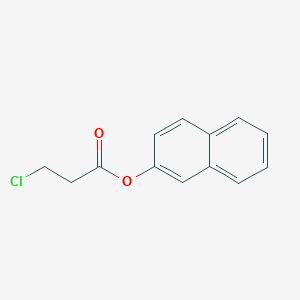
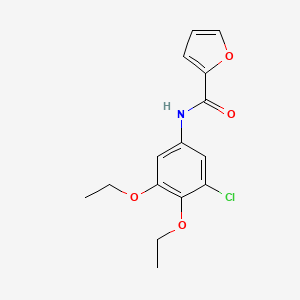
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
